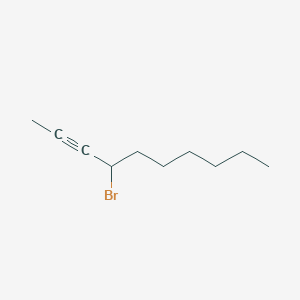
2-Decyne, 4-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Decyne, 4-bromo-: is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. The presence of a bromine atom at the fourth position of the decyne chain adds unique chemical properties to this compound. Alkynes, including 2-Decyne, 4-bromo-, are known for their reactivity and are used in various chemical syntheses and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions:
Double Elimination: One common method for synthesizing alkynes, including 2-Decyne, 4-bromo-, is through double elimination reactions from dihaloalkanes.
Dehydrohalogenation: Another method involves the dehydrohalogenation of vicinal dihalides using alkoxide bases at high temperatures.
Industrial Production Methods: Industrial production of 2-Decyne, 4-bromo- typically involves large-scale dehydrohalogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Decyne, 4-bromo- can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: Alkynes, including 2-Decyne, 4-bromo-, can be oxidized to form diketones or carboxylic acids, and reduced to form alkenes or alkanes under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide.
Addition Reactions: Bromine, hydrogen chloride, hydrogen bromide.
Oxidation: Potassium permanganate, ozone.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Addition: Formation of dihaloalkanes or haloalkenes.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
科学的研究の応用
Chemistry: 2-Decyne, 4-bromo- is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions and other synthetic transformations .
Biology and Medicine:
Industry: In the industrial sector, 2-Decyne, 4-bromo- is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity makes it a valuable intermediate in the synthesis of various industrial products .
作用機序
The mechanism of action of 2-Decyne, 4-bromo- involves its reactivity towards nucleophiles and electrophiles due to the presence of the bromine atom and the carbon-carbon triple bond. The bromine atom can be displaced by nucleophiles, while the triple bond can undergo addition reactions with electrophiles. These reactions lead to the formation of various products, depending on the reaction conditions and reagents used .
類似化合物との比較
1-Decyne: Similar to 2-Decyne, 4-bromo-, but without the bromine atom.
4-Bromo-1-butyne: A shorter alkyne with a bromine atom, used in similar synthetic applications but with different reactivity due to the shorter carbon chain.
Uniqueness: The presence of the bromine atom at the fourth position in 2-Decyne, 4-bromo- enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its unique structure allows for selective functionalization, which is not possible with other similar compounds .
特性
CAS番号 |
827302-77-2 |
|---|---|
分子式 |
C10H17Br |
分子量 |
217.15 g/mol |
IUPAC名 |
4-bromodec-2-yne |
InChI |
InChI=1S/C10H17Br/c1-3-5-6-7-9-10(11)8-4-2/h10H,3,5-7,9H2,1-2H3 |
InChIキー |
HOESPTNUCRFIPB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C#CC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)
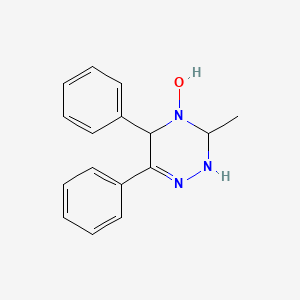
![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
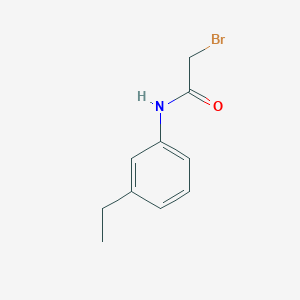
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
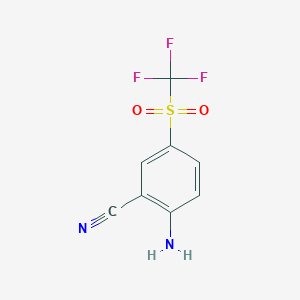
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)
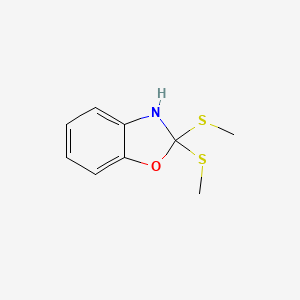
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
